(2E)-3-(1H-indol-2-yl)prop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1H-indol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-7,12H,(H,13,14)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOUIMVOMIGLHO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335971 | |
| Record name | (2E)-3-(1H-Indol-2-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143618-94-4 | |
| Record name | (2E)-3-(1H-Indol-2-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 2e 3 1h Indol 2 Yl Prop 2 Enoic Acid and Its Structural Analogues
Classical and Modern Approaches to Indole (B1671886) Core Synthesis
The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with a rich history of synthetic methods. These can be broadly categorized into classical, often named, reactions and contemporary catalytic approaches that offer improved efficiency and milder reaction conditions.
Fischer, Madelung, and Reissert Indole Syntheses
Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis. byjus.comtestbook.comnumberanalytics.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃). testbook.comwikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. byjus.comwikipedia.org A key wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. byjus.comwikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine (B124118) is incorporated into the final indole product. wikipedia.org
Madelung Synthesis: Reported by Walter Madelung in 1912, this method involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org Typical conditions involve sodium or potassium alkoxides at temperatures ranging from 200–400 °C. wikipedia.org The mechanism begins with the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group. wikipedia.orgquimicaorganica.org The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, after hydrolysis and dehydration, forms the indole ring. wikipedia.orgquimicaorganica.org A significant modification by Smith utilizes organolithium reagents, allowing the reaction to proceed under milder conditions. wikipedia.org
Reissert Indole Synthesis: This multi-step synthesis begins with the condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide to form ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to yield indole-2-carboxylic acid. wikipedia.orgyoutube.comyoutube.com Subsequent heating can decarboxylate this product to afford the parent indole. wikipedia.org The choice of reducing agent can influence the final product; for instance, milder conditions like catalytic hydrogenation might preserve an ester group if present. youtube.com
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Primary Product |
|---|---|---|---|
| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Substituted indoles |
| Madelung | N-phenylamide | Strong base, high temperature | Indoles (often 2-substituted) |
| Reissert | ortho-Nitrotoluene, Diethyl oxalate | Base, followed by reductive cyclization | Indole-2-carboxylic acid |
Contemporary Catalytic Methods (e.g., Palladium-Mediated, Copper-Mediated, Metal-Free C-H Functionalization)
Modern synthetic chemistry has seen a surge in the development of catalytic methods for indole synthesis, offering advantages such as milder reaction conditions, greater functional group tolerance, and higher efficiency.
Palladium-Mediated Synthesis: Palladium catalysts are widely used for constructing carbon-carbon and carbon-heteroatom bonds, making them powerful tools for indole synthesis. mdpi.com These methods often involve cross-coupling reactions to form key intermediates that then cyclize to the indole ring. For instance, a palladium-catalyzed strategy can be used to prepare N-aryl hydrazones, which are precursors for the Fischer indole synthesis. wikipedia.orgorganic-chemistry.org Another approach involves the palladium-catalyzed double alkylation of (N-H) indoles with dibromoalkanes to form annulated indoles. rsc.org Palladium catalysts also facilitate tandem reactions, such as an allylic isomerization followed by a Diels-Alder reaction, to construct the indole framework. rsc.org
Copper-Mediated Synthesis: Copper catalysts, being less expensive than palladium, have gained prominence in indole synthesis. researchgate.net One-pot tandem copper-catalyzed reactions, such as an Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling, can produce multisubstituted indoles from readily available starting materials. organic-chemistry.orgacs.org This methodology has been shown to be effective with various aryl iodides and enamines, offering good to excellent yields. acs.orggaylordchemical.com Optimization of these reactions often involves screening different copper salts, ligands, bases, and solvents to achieve the best results. organic-chemistry.orggaylordchemical.com
Metal-Free C-H Functionalization: In a move towards more sustainable chemistry, metal-free methods for indole synthesis have been developed. These reactions often rely on oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to facilitate C-H amination of N-Ts-2-alkenylanilines, leading to a diverse range of substituted indoles. acs.orgresearchgate.net This approach avoids the need for expensive and potentially toxic transition-metal catalysts and is operationally simple. acs.orgresearchgate.net Furthermore, metal-free C-H borylation of indoles has emerged as a valuable tool for introducing boron-containing functional groups, which can then be further elaborated. nih.govnih.gov
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of indoles to reduce environmental impact. tandfonline.comtandfonline.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. Microwave-assisted organic synthesis has been shown to accelerate many indole syntheses, leading to shorter reaction times and often higher yields. tandfonline.comtandfonline.comresearchgate.net The use of water as a solvent, nanocatalysts, and solvent-free reaction conditions are other key aspects of green indole synthesis. tandfonline.comresearchgate.netbeilstein-journals.org Multicomponent reactions, which combine several starting materials in a single step to form a complex product, are also considered a green approach due to their high atom economy and reduction of waste. rsc.org
Stereoselective Synthesis of the (2E)-Prop-2-enoic Acid Moiety
The introduction of the (2E)-prop-2-enoic acid side chain with the correct stereochemistry is a critical step in the synthesis of the target compound. Various olefination reactions are commonly employed to achieve this. The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. This reaction typically provides excellent selectivity for the (E)-isomer.
Strategies for Functionalization and Derivatization of the Indole and Propenoic Acid Moieties
The functionalization of the indole ring and the propenoic acid moiety allows for the synthesis of a wide range of structural analogues with potentially diverse biological activities.
N-Alkylation and Other Regioselective Modifications of the Indole Nitrogen
The nitrogen atom of the indole ring can be alkylated to introduce various substituents. Traditional methods for N-alkylation often require strong bases to deprotonate the indole nitrogen, followed by reaction with an alkylating agent. google.com However, achieving selectivity between N-alkylation and C3-alkylation can be challenging due to the higher nucleophilicity of the C3 position. mit.edunih.gov
Modifications at the Indole C2 and C3 Positions
The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization is key to developing novel structural analogues. The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position. However, advanced synthetic methodologies have enabled selective modifications at both the C2 and C3 positions, overcoming the challenge of C3 preference to access a wider range of structurally diverse compounds. nih.gov
Direct C-H activation has emerged as a powerful tool for C2 functionalization. For instance, Rh(III)-catalyzed C-2 alkylation of indoles with nitroolefins provides a direct route to introduce alkyl chains at this less reactive position. nih.gov Another strategy involves the in situ generation of a 3-chloroindolenine intermediate, which then undergoes a C2-selective allylation reaction. This method is compatible with a variety of C3-substituted indoles, showcasing its utility in modifying already complex molecules. researchgate.net
While C2 functionalization often requires specialized catalytic systems, the C3 position is more readily modified through various classic and modern synthetic reactions. The Friedel-Crafts reaction is a common method for introducing substituents at the C3 position. thieme-connect.com More contemporary methods include the iodine-catalyzed C3-arylation of indoles using cyclohexanones, which proceeds through a cascade of dehydration condensation, selective oxygenation, and aromatization. researchgate.net Furthermore, existing substituents at the C3 position can be transformed to introduce new functionalities. An example is the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, which involves an activation of the nitroalkane toward spirocyclization and subsequent rearrangement. mdpi.com
The following tables summarize selected methodologies for indole core modification.
| Reaction Type | Reagents/Catalyst | Group Introduced | Reference |
| C-H Activation / Alkylation | Nitroolefins, Rh(III) catalyst | Nitroalkyl | nih.gov |
| Allylation | N-Chlorosuccinimide (NCS), Allylboronates | Allyl | researchgate.net |
| Reaction Type | Reagents/Catalyst | Group Introduced | Reference |
| Friedel-Crafts Reaction | Electron-poor alkenes | Alkyl | thieme-connect.com |
| Arylation | Cyclohexanones, Iodine catalyst, DMSO | Phenolic aryl | researchgate.net |
| Substituent Transformation | Phosphoryl chloride, Base | Acetonitrile (B52724) (from Nitroethyl) | mdpi.com |
| Buchwald-Hartwig Reaction | Substituted anilines, Palladium acetate | Arylamino | nih.gov |
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety of (2E)-3-(1H-indol-2-yl)prop-2-enoic acid is a versatile functional group that can be readily converted into a wide array of derivatives, such as esters and amides. These transformations are crucial for modulating the physicochemical properties of the parent molecule. Chemical derivatization is a fundamental strategy employed to create libraries of related compounds. nih.gov
Esterification is a common derivatization method, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. nih.gov Amidation represents another key transformation, providing access to a diverse range of amide analogues. This can be accomplished by activating the carboxylic acid, for example, by converting it into an acyl chloride, which then reacts with a primary or secondary amine. nih.gov Alternatively, various peptide coupling reagents can be used to facilitate the direct formation of an amide bond between the carboxylic acid and an amine. nih.gov
Beyond synthesis, derivatization of the carboxylic acid group plays an important role in analytical chemistry. nih.gov Specific reagents can be used to tag the carboxylic acid, thereby improving its detection and quantification in analytical techniques like liquid chromatography (LC) and gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com For instance, reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) convert carboxylic acids into their corresponding hydrazides, which can enhance sensitivity in mass spectrometry-based analyses. slu.se Another technique involves derivatization with ethyl chloroformate (ECF) in the presence of pyridine (B92270) and ethanol, which converts the carboxylic acid to its ethyl ester derivative, improving its volatility and chromatographic behavior for GC-MS analysis. mdpi.com
The table below outlines common derivatization strategies for the carboxylic acid group.
| Derivative Type | Reaction | Typical Reagents | Purpose | Reference |
| Ester | Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄) | Synthesis of analogues | nih.gov |
| Amide | Amidation | Acyl chloride formation (e.g., (COCl)₂), Amine; or Coupling agent, Amine | Synthesis of analogues | nih.govnih.gov |
| Hydrazide | Analytical Derivatization | 3-Nitrophenylhydrazine (3-NPH), Coupling agent (e.g., EDC) | Enhanced LC-MS detection | slu.se |
| Ethyl Ester | Analytical Derivatization | Ethyl chloroformate (ECF), Pyridine, Ethanol | Improved GC-MS analysis | mdpi.com |
Comprehensive Spectroscopic and Structural Characterization of 2e 3 1h Indol 2 Yl Prop 2 Enoic Acid and Its Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For (2E)-3-(1H-indol-2-yl)prop-2-enoic acid, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) provides a complete picture of the atomic connectivity and stereochemistry.
The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The protons on the acrylic acid chain (vinylic protons) are particularly informative. Their chemical shifts and coupling constants confirm the (2E)-stereochemistry, or trans configuration, of the double bond. The coupling constant (J-value) between the two vinylic protons is typically in the range of 12-18 Hz for a trans arrangement, a significantly larger value than for the corresponding cis isomer.
The aromatic protons of the indole (B1671886) ring will appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The proton on the indole nitrogen (N-H) is also observable and its chemical shift can be sensitive to the solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the indole ring and the acrylic acid double bond will also show characteristic signals. While specific, experimentally determined NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on established values for indole and acrylic acid derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170 |
| α-CH | ~6.5 | ~120 |
| β-CH | ~7.8 | ~135 |
| Indole N-H | Variable (broad) | - |
| Indole C2 | - | ~138 |
| Indole C3 | ~6.8 | ~105 |
| Indole C3a | - | ~128 |
| Indole C4-C7 | 7.0 - 7.8 | 112 - 125 |
| Indole C7a | - | ~136 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₉NO₂), the calculated exact mass is 187.0633 g/mol . HRMS analysis would confirm this elemental formula with high precision, distinguishing it from other compounds with the same nominal mass.
In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically induced by electron ionization (EI) or collision-induced dissociation (CID). The fragmentation of this compound is expected to proceed through several key pathways:
Decarboxylation: Loss of the carboxyl group as carbon dioxide (CO₂, 44 Da) is a common fragmentation pathway for carboxylic acids, which would lead to a significant fragment ion.
Loss of Water: The molecule may also lose a molecule of water (H₂O, 18 Da).
Cleavage of the Acrylic Chain: Fragmentation can occur along the acrylic acid side chain, leading to ions corresponding to the indole moiety or the propenoic acid fragment.
Analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule. While detailed mass spectral data for the parent compound is sparse in the literature, analysis of related indole acrylic acids supports these predicted fragmentation pathways. mzcloud.org
Table 2: Predicted Key Mass Fragments for this compound
| Ion | Formula | Mass (m/z) | Description |
| [M]⁺ | [C₁₁H₉NO₂]⁺ | 187.06 | Molecular Ion |
| [M-H₂O]⁺ | [C₁₁H₇NO]⁺ | 169.05 | Loss of water |
| [M-CO₂]⁺ | [C₁₀H₉N]⁺ | 143.07 | Loss of carbon dioxide |
| [M-COOH]⁺ | [C₁₀H₈N]⁺ | 142.06 | Loss of carboxyl radical |
| [C₈H₆N]⁺ | [C₈H₆N]⁺ | 116.05 | Indole fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. The spectra provide a unique "fingerprint" for the compound.
For this compound, the key vibrational modes include:
O-H Stretch: A broad absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the carboxylic acid O-H stretching vibration, which is involved in hydrogen bonding.
N-H Stretch: The stretching vibration of the indole N-H group is expected around 3300-3400 cm⁻¹. researchgate.net
C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1680 and 1710 cm⁻¹, corresponds to the carbonyl (C=O) stretch of the carboxylic acid.
C=C Stretch: The stretching vibrations of the acrylic and indole C=C double bonds are expected in the 1500-1650 cm⁻¹ region.
C-H Bends: Out-of-plane C-H bending vibrations in the aromatic and vinylic regions can provide further structural information.
Studies on the closely related analogue, (2E)-3-(1H-indol-2-yl)-N-phenylprop-2-enamide, provide valuable insight into the expected vibrational frequencies. researchgate.net The vibrational modes of the indole ring itself have also been extensively studied, aiding in the assignment of the observed spectral bands. rsc.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) | Characteristic of hydrogen-bonded dimer |
| N-H stretch (Indole) | 3300 - 3400 | Sharp to medium intensity |
| C-H stretch (Aromatic/Vinylic) | 3000 - 3100 | Medium to weak intensity |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong, sharp intensity |
| C=C stretch (Alkene/Aromatic) | 1500 - 1650 | Multiple bands of varying intensity |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong intensity |
| C-H out-of-plane bend | 700 - 900 | Strong bands, indicative of substitution pattern |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
While the crystal structure of this compound itself has not been reported, the structure of the analogue (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one offers significant insights. researchgate.net This study revealed that the molecule adopts an s-cis configuration with respect to the C=C and C=O bonds. researchgate.net It is plausible that this compound would adopt a similar planar conformation to maximize conjugation between the indole ring and the acrylic acid moiety.
In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. It is highly probable that this compound would exhibit this type of intermolecular interaction, where the carboxyl groups of two molecules form a cyclic arrangement. Additionally, the indole N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, leading to extended hydrogen-bonding networks that stabilize the crystal structure. researchgate.netresearchgate.net Pi-pi (π-π) stacking interactions between the aromatic indole rings of adjacent molecules are also likely to play a role in the crystal packing. researchgate.net
Table 4: Expected Solid-State Structural Features of this compound
| Structural Feature | Expected Observation |
| Conformation | Likely planar or near-planar |
| Acrylic Acid Configuration | s-cis or s-trans |
| Intermolecular Interactions | - Strong O-H···O hydrogen bonds (dimers) - N-H···O hydrogen bonds - π-π stacking of indole rings |
| Crystal System | Dependent on packing, common systems include monoclinic or orthorhombic |
Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, UHPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for assessing the purity of this compound and for separating it from potential isomers (such as the cis isomer or the indole-3-yl positional isomer) and impurities.
Reversed-phase HPLC is the most common method for analyzing compounds of this nature. A typical setup would involve:
Stationary Phase: A non-polar stationary phase, such as a C8 or C18 silica-based column.
Mobile Phase: A polar mobile phase, typically a mixture of water (often with an acidic modifier like formic acid or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol.
Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often used to efficiently separate compounds with different polarities.
Detection: A UV detector is highly effective, as the indole ring and the conjugated system are strong chromophores. A photodiode array (PDA) detector can provide full UV-Vis spectra, aiding in peak identification and purity assessment.
This methodology allows for the separation of the target compound from starting materials, by-products, and degradation products. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification. The high resolution offered by UHPLC can provide faster analysis times and better separation efficiency. nih.gov
Table 5: Typical HPLC Parameters for the Analysis of Indole Acrylic Acids
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA at ~280 nm and ~320 nm |
| Column Temperature | 25 - 40 °C |
Chemical Reactivity and Transformation Mechanisms of 2e 3 1h Indol 2 Yl Prop 2 Enoic Acid
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of (2E)-3-(1H-indol-2-yl)prop-2-enoic acid in substitution reactions is largely governed by the electronic properties of the indole (B1671886) ring. Indoles are π-excessive heterocycles, making them highly susceptible to electrophilic attack.
Electrophilic Substitution:
In general, electrophilic substitution on the indole ring preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, in this compound, the C2 position is already substituted. This directs electrophilic attack to other positions on the indole nucleus. While the C3 position is adjacent to the substituent, steric hindrance may play a role in directing the electrophile to the benzene (B151609) portion of the indole ring, typically at the C5 or C7 positions. The electron-withdrawing nature of the prop-2-enoic acid side chain can also influence the regioselectivity of these reactions.
Common electrophilic substitution reactions applicable to the indole ring include:
Nitration: Typically carried out with mild nitrating agents like ethyl nitrate to avoid polymerization, which can occur under harsh acidic conditions.
Halogenation: Reactions with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the indole ring.
Friedel-Crafts Acylation and Alkylation: These reactions, often catalyzed by Lewis acids, can introduce acyl and alkyl groups, respectively. The specific conditions would need to be carefully controlled to avoid side reactions with the acrylic acid moiety.
Nucleophilic Substitution:
Nucleophilic substitution reactions on the indole ring of this compound are less common due to the electron-rich nature of the heterocycle. However, nucleophilic attack can occur under specific circumstances:
At the α,β-unsaturated system: The acrylic acid side chain is an electron-deficient system, making the β-carbon susceptible to nucleophilic attack in a Michael-type addition.
On a modified indole ring: If the indole ring is modified with strong electron-withdrawing groups, nucleophilic aromatic substitution may become feasible.
| Reaction Type | Reagent/Conditions | Expected Product |
| Electrophilic Substitution | ||
| Nitration | Ethyl nitrate | Nitrated indole ring (likely at C5 or C7) |
| Bromination | N-Bromosuccinimide (NBS) | Brominated indole ring |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acylated indole ring |
| Nucleophilic Addition | ||
| Michael Addition | Nucleophile (e.g., amine, thiol) | Adduct at the β-carbon of the acrylic acid |
Cyclization and Rearrangement Reactions
The bifunctional nature of this compound, possessing both a nucleophilic indole ring and an electrophilic acrylic acid moiety, makes it a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of novel polycyclic heterocyclic systems.
Intramolecular Cyclization:
Under acidic or thermal conditions, the indole nitrogen or a carbon atom of the indole ring could potentially attack the activated double bond or the carbonyl group of the acrylic acid side chain. For instance, an intramolecular Friedel-Crafts-type reaction could lead to the formation of a new six-membered ring fused to the indole core. The regioselectivity of such cyclizations would depend on the reaction conditions and the relative activation of the different positions on the indole ring.
Rearrangement Reactions:
While specific rearrangement reactions for this compound are not extensively documented, rearrangements are known to occur in related indole systems, often under acidic conditions or upon photochemical activation. For instance, acid-catalyzed rearrangements could potentially involve the migration of the acrylic acid side chain or alterations in the indole ring structure itself.
| Reaction Type | Conditions | Potential Product |
| Intramolecular Friedel-Crafts | Lewis acid or Brønsted acid | Fused polycyclic indole derivative |
| Thermal Cyclization | High temperature | Cyclized product |
Oxidation and Reduction Pathways
The indole nucleus and the acrylic acid side chain of this compound are both susceptible to redox reactions.
Oxidation:
The electron-rich indole ring is easily oxidized. The oxidation of the closely related indole-2-carboxylic acid has been studied electrochemically, yielding products such as 2,4-, 2,6-, and 2,7-dioxindoles, as well as dimeric structures. It is plausible that this compound would undergo similar transformations. Common oxidizing agents can lead to various products:
Mild Oxidation: Reagents like N-bromosuccinimide in the presence of water can lead to the formation of oxindoles.
Stronger Oxidation: Ozone or potassium permanganate can lead to the cleavage of the pyrrole (B145914) ring.
The acrylic acid side chain can also be oxidized, for example, through epoxidation of the double bond or oxidative cleavage.
Reduction:
The reduction of this compound can occur at two primary sites: the indole ring and the α,β-unsaturated system of the side chain.
Catalytic Hydrogenation: This is a common method for reducing both the indole ring and the acrylic acid double bond. The selectivity of the reduction can often be controlled by the choice of catalyst and reaction conditions. For example, catalytic hydrogenation of indoles can yield indolines (2,3-dihydroindoles) nih.gov. The double bond of the acrylic acid is also readily reduced under these conditions to yield 3-(1H-indol-2-yl)propanoic acid.
Chemical Reduction: Reagents like sodium borohydride in the presence of a catalyst or lithium aluminum hydride can be used to reduce the carboxylic acid group to an alcohol. The double bond may also be reduced depending on the specific reagent and conditions.
| Reaction Type | Reagent/Conditions | Expected Product |
| Oxidation | ||
| Mild Oxidation | NBS, H₂O | Oxindole derivative |
| Ozonolysis | O₃, then reductive workup | Ring-opened product |
| Reduction | ||
| Catalytic Hydrogenation | H₂, Pd/C | 3-(Indolin-2-yl)propanoic acid |
| Selective Double Bond Reduction | Specific reducing agents | 3-(1H-Indol-2-yl)propanoic acid |
| Carboxylic Acid Reduction | LiAlH₄ | 3-(1H-Indol-2-yl)prop-2-en-1-ol |
Hydrolysis and Condensation Reactions
The carboxylic acid functional group in this compound is the primary site for hydrolysis and condensation reactions.
Hydrolysis:
While the carboxylic acid itself is not hydrolyzable, its ester or amide derivatives can be hydrolyzed back to the parent acid. This is a standard reaction in organic synthesis, typically carried out under acidic or basic conditions.
Condensation Reactions:
The carboxylic acid moiety can readily undergo condensation reactions to form a variety of derivatives:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.
Amide Formation: Reaction with an amine, often facilitated by a coupling agent (e.g., dicyclohexylcarbodiimide - DCC), produces an amide.
Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which can then be used to form esters, amides, and other derivatives.
These condensation reactions are fundamental for incorporating the this compound scaffold into larger molecules, such as peptides or polymers.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically for this compound are limited in the scientific literature. However, the mechanisms of its key transformations can be inferred from the well-established reactivity of its constituent functional groups.
Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-system of the indole ring on an electrophile, forming a resonance-stabilized cationic intermediate (a Wheland intermediate). Subsequent deprotonation restores the aromaticity of the indole ring. The regioselectivity is determined by the relative stability of the possible cationic intermediates.
Michael Addition: The nucleophilic addition to the β-carbon of the acrylic acid side chain proceeds via a resonance-stabilized enolate intermediate. Protonation of this intermediate yields the final addition product.
Catalytic Hydrogenation: The mechanism of catalytic hydrogenation involves the adsorption of the molecule onto the surface of a metal catalyst (e.g., palladium on carbon). Hydrogen also adsorbs to the catalyst surface and is added in a stepwise manner to the unsaturated bonds of the molecule.
Esterification (Fischer-Tropsch): In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by an alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester.
Further computational and experimental studies are needed to fully elucidate the specific mechanistic pathways and transition states for the reactions of this compound.
Mechanistic Insights into the Biological Activities of 2e 3 1h Indol 2 Yl Prop 2 Enoic Acid and Its Derivatives
Enzyme Inhibition Mechanisms and Kinetics
The biological effects of many indole (B1671886) derivatives are rooted in their ability to inhibit specific enzymes, thereby disrupting pathological processes. The mode of this inhibition can vary, leading to different kinetic profiles and physiological outcomes.
Competitive, Non-Competitive, and Uncompetitive Inhibition Studies
Enzyme inhibitors are molecules that decrease or eliminate an enzyme's activity. google.com The inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the enzyme is permanently inactivated. google.com Reversible inhibition is primarily categorized into three types:
Competitive Inhibition: In this mode, the inhibitor molecule resembles the enzyme's natural substrate and competes for the same active site. mdpi.com The inhibitor's binding prevents the substrate from binding, thus reducing the enzyme's activity. mdpi.com The level of inhibition depends on the relative concentrations of the inhibitor and the substrate. mdpi.com An example within a related class of compounds is (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole (680C91), which inhibits the enzyme tryptophan 2,3-dioxygenase (TDO) competitively with respect to its substrate, tryptophan. nih.gov
Non-Competitive Inhibition: Here, the inhibitor binds to the enzyme at an allosteric site, which is a site distinct from the active site. nih.gov This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. nih.gov A non-competitive inhibitor reduces the maximum rate (Vmax) of the reaction but does not change the substrate concentration at which the reaction rate is half of Vmax (Km). nih.gov
Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product.
Understanding these mechanisms is crucial for the rational design of potent and selective enzyme inhibitors based on the (2E)-3-(1H-indol-2-yl)prop-2-enoic acid scaffold.
Inhibition of Key Metabolic Enzymes (e.g., l-Tryptophan Oxidase, Carbonic Anhydrase, IDO1/TDO, Monocarboxylate Transporters)
Indole derivatives have been shown to inhibit several key enzymes involved in metabolism, playing roles in cancer, inflammation, and neurodegeneration.
Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. nih.govdrugbank.com The dysregulation of this pathway is linked to immune suppression in cancer and neuroinflammatory conditions. nih.gov Consequently, inhibitors of these enzymes are of significant therapeutic interest. nih.gov The indole nucleus is a common feature in many IDO1/TDO inhibitors. Dual inhibition of both enzymes is a strategy being explored to restore immune surveillance in cancer and reduce neurodegeneration. nih.gov
Table 1: Examples of IDO1/TDO Inhibitors
| Compound | Target(s) | Potency | Inhibition Type |
|---|---|---|---|
| 680C91 | TDO | Ki = 51 nM | Competitive nih.gov |
| Epacadostat | IDO1 | IC50 = 0.023 µM | Binds to heme moiety nih.gov |
| Coptisine | IDO | Ki = 5.8 μM, IC50 = 6.3 μM | Uncompetitive |
| IDO1/TDO-IN-3 | IDO1/TDO | IC50 = 0.005 μM (IDO1), 0.004 μM (TDO) | Not Specified nih.gov |
Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. drugbank.com Several indole-based compounds, particularly those incorporating sulfonamide groups, have been identified as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. drugbank.com For instance, a series of indole-based benzenesulfonamides showed significant inhibitory activity against hCA II, a physiologically dominant isoform. drugbank.com
Table 2: Inhibition of Carbonic Anhydrase Isoforms by Indole Derivatives
| Compound Class | Target Isoform | Inhibition Constant (Ki) Range |
|---|---|---|
| Indole-1,2,3-triazole chalcone hybrids | hCA I | 18.8–50.4 nM drugbank.com |
| Sulfonamidoindole-based hydrazones | hCA II | 309 nM to >10.00 μM drugbank.com |
| 1,3,5-trisubstituted-pyrazolines | hCA I | 316.7–533.1 nM nih.gov |
| 1,3,5-trisubstituted-pyrazolines | hCA II | 412.5–624.6 nM nih.gov |
Monocarboxylate Transporters (MCTs): MCTs are membrane proteins that facilitate the transport of monocarboxylates like lactate and pyruvate across cell membranes. nih.gov They play a crucial role in cellular metabolism, particularly in cancer cells which exhibit high rates of glycolysis (the Warburg effect). nih.govnih.gov Inhibiting MCTs, especially MCT1 and MCT4, can block the efflux of lactate, leading to intracellular acidification and disruption of cancer cell metabolism. nih.gov While not direct derivatives of the title compound, cinnamate-based molecules like α-cyano-4-hydroxycinnamate (4-CIN) are well-known inhibitors of MCT1 and serve as important research tools. nih.govdovepress.com The inhibition of MCTs by specific small molecules has been shown to reduce exercise capacity in mice, highlighting the transporters' pivotal role in lactate metabolism during physical activity. nih.govdovepress.com
Targeting Specific Kinases and Signaling Pathways in Cellular Processes
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. researchgate.net The indole scaffold is present in numerous kinase inhibitors.
Derivatives of (E)-3-benzylideneindolin-2-one have been designed as potent allosteric inhibitors of Aurora A kinase, a key regulator of the cell cycle that is often overexpressed in cancers. researchgate.net Unlike traditional ATP-competitive inhibitors, these allosteric modulators bind to a site distinct from the ATP-binding pocket, offering potential for greater specificity. researchgate.net For example, the derivative AK34 was found to have a strong inhibitory activity with an IC50 of 1.68 μM and a high affinity for Aurora A. researchgate.net
Furthermore, indole alkaloids have been shown to target the Mitogen-activated protein kinase (MAPK) signaling pathway, which is centrally involved in cell proliferation and apoptosis. researchgate.net A pyrrole-derivative of chalcone, which shares structural similarities with indole derivatives, was found to inhibit inflammatory responses by targeting Src, Syk, and TAK1 kinases.
Receptor Binding and Modulation
In addition to enzyme inhibition, this compound derivatives can exert their biological effects by binding to and modulating the function of various cellular receptors.
Interactions with Nuclear Receptors (e.g., PPARs, PXR, AhR)
Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression related to metabolism, inflammation, and xenobiotic detoxification.
Aryl Hydrocarbon Receptor (AhR): AhR is a ligand-activated transcription factor that senses a wide range of environmental and endogenous molecules. Tryptophan metabolites, which are structurally related to the indolepropanoic acid core, are known endogenous ligands for AhR. For instance, kynurenine, the product of IDO1/TDO activity, can activate the AhR signaling pathway, which in turn regulates T-cell differentiation and modulates immune responses. Indoleacrylic acid, a host-microbial co-metabolite, has also been shown to activate AhR, leading to repair of the intestinal barrier.
Pregnane X Receptor (PXR): PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, playing a critical role in detoxifying foreign compounds (xenobiotics).
Peroxisome Proliferator-Activated Receptors (PPARs): The PPAR family (isoforms α, β/δ, and γ) are master regulators of lipid and glucose metabolism. They are important therapeutic targets for metabolic disorders. Ligand binding to PPARs leads to the transcriptional regulation of genes involved in fatty acid metabolism, glucose homeostasis, and adipogenesis.
The indole scaffold is a common motif in ligands for these receptors, suggesting that derivatives of this compound could modulate these critical metabolic and detoxification pathways.
Modulation of G-Protein Coupled Receptors (GPCRs) (e.g., Melatonin Receptors, CRTH2, CCR2b)
GPCRs are the largest family of cell-surface receptors and are involved in nearly all physiological processes, making them major drug targets. Indole derivatives have been shown to modulate several GPCRs.
Melatonin Receptors (MT1, MT2): Melatonin, an indoleamine hormone, signals through two high-affinity GPCRs, MT1 and MT2. The function of these receptors can be complex, involving modulation by heterodimerization with other GPCRs. For instance, the orphan GPCR, GPR50, can form a heterodimer with the MT1 receptor, which abolishes high-affinity agonist binding and G-protein coupling to the MT1 protomer.
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2): CRTH2 is a GPCR that binds to prostaglandin D2 (PGD2) and is strongly implicated in allergic inflammation, making it a target for asthma therapies. A variety of indole derivatives have been developed as potent CRTH2 antagonists. nih.govresearchgate.net For example, indole amide derivatives have been identified with low nanomolar activity in CRTH2 binding assays. nih.gov Interestingly, some indole derivatives related to ramatroban can act as allosteric modulators, binding to CRTH2 simultaneously with PGD2 and selectively inhibiting G protein-independent signaling pathways.
C-C chemokine receptor type 2b (CCR2b): CCR2 and its primary ligand, MCP-1, play a critical role in monocyte chemotaxis during inflammation, making the receptor a target for inflammatory diseases. drugbank.com Conformationally restricted indolopiperidine derivatives have been synthesized and evaluated as potent CCR2b receptor antagonists. nih.gov
Mechanisms of Binding and Selectivity Determinants
Detailed studies elucidating the specific molecular targets, binding interactions, and selectivity determinants for this compound are not extensively available. However, research on the broader class of indole derivatives suggests that the indole scaffold is a "privileged structure" capable of interacting with a wide range of biological targets. nih.gov For the related and well-studied tryptophan metabolite, Indoleacrylic Acid (IA), the biological effects are often mediated through the activation of transcription factors such as the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). nih.gov These nuclear receptors possess ligand-binding domains that can accommodate planar aromatic structures like the indole ring. The binding and subsequent activation of these receptors initiate a cascade of gene expression changes. nih.gov The precise selectivity for specific receptors would be determined by the substitution pattern on the indole ring and the nature of the acrylic acid side chain, which influence the molecule's electronic and steric properties, thereby affecting its fit and affinity within the receptor's binding pocket.
Cellular and Molecular Effects
Modulation of Inflammatory Responses and Cytokine Profiles
While direct evidence for this compound is scarce, its isomer, Indoleacrylic Acid (IA), is a known modulator of inflammatory responses. nih.govresearchgate.net Produced by commensal gut bacteria like Peptostreptococcus, IA has been shown to mitigate inflammatory responses in immune cells. nih.govcell.com In co-culture models of intestinal epithelial cells and macrophages, IA treatment can suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) following stimulation with lipopolysaccharide (LPS). nih.gov This anti-inflammatory effect is linked to its ability to activate transcription factors like AhR and PXR, which play crucial roles in maintaining immune homeostasis in the gut. nih.govnih.gov The general mechanism for some indole derivatives involves the modulation of key inflammatory signaling pathways, such as those involving nitric oxide (NO) and cytokine signaling cascades. nih.govnih.gov
| Compound Studied | Model System | Key Findings on Inflammation |
| Indoleacrylic Acid (IA) | Co-culture of intestinal spheroids and macrophages | Suppressed LPS-induced TNF-α expression. nih.gov |
| Indoleacrylic Acid (IA) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibited pro-inflammatory cytokine production. nih.gov |
| N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Mouse models of peritonitis | Reduced leukocyte migration and levels of IL-6, TNF-α, IL-17, and IFN-γ. nih.gov |
Impact on Cellular Proliferation Pathways
The indole nucleus is a core component of many compounds designed as anti-proliferative agents. nih.govmdpi.commdpi.com Studies on various synthetic indole-2-carboxamide derivatives have demonstrated their ability to inhibit the growth of human cancer cell lines. nih.govmdpi.commdpi.com The mechanisms often involve targeting key proteins that regulate the cell cycle. For instance, some indole derivatives function as inhibitors of protein kinases like EGFR and VEGFR, which are crucial for transmitting growth signals that promote cell proliferation. nih.gov In studies involving the related compound Indoleacrylic Acid (IA), administration in mice led to an increased expression of the proliferation marker Ki67 in the colon, suggesting a role in promoting the turnover of intestinal epithelial cells, which is vital for maintaining barrier function. nih.govcell.com
Effects on Gene Expression and Transcription Factor Activation (e.g., NRF2 Pathway)
Indoleacrylic Acid (IA) influences gene expression by activating the nuclear receptors PXR and AhR. nih.gov Activation of these receptors leads to the transcription of target genes. For example, in intestinal epithelial models, IA treatment has been shown to upregulate the expression of Cyp1a1, a classic AhR target gene, and genes associated with intestinal barrier function, such as Muc2. nih.gov
While direct activation of the NRF2 pathway by this compound has not been documented, the NRF2/Keap1 signaling pathway is a common target for phenolic compounds with antioxidant properties. mdpi.comnih.govmdpi.com Activation of this pathway typically involves the dissociation of the transcription factor NRF2 from its cytoplasmic repressor Keap1. nih.gov Once freed, NRF2 translocates to the nucleus, binds to Antioxidant Response Elements (ARE), and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). mdpi.comnih.gov This mechanism is a key cellular defense against oxidative stress and inflammation.
| Transcription Factor | Modulating Compound (Isomer/Derivative) | Cellular Model | Downstream Effects |
| AhR/PXR | Indoleacrylic Acid (IA) | Intestinal Spheroids | Upregulation of Cyp1a1 and Muc2 gene expression. nih.gov |
| NRF2 | Caffeic Acid Phenethyl Ester (CAPE) | HepG2 Cells | Nuclear accumulation of NRF2 and induction of HO-1 expression. mdpi.com |
| NRF2 | Perillyl alcohol (POH) | PC12 Cells / Neonatal Rats | Activation of NRF2, inactivation of Keap1, leading to anti-oxidative and anti-inflammatory effects. nih.gov |
Mechanisms Underlying Antimicrobial and Antialgal Activities
Indole and its derivatives are recognized for their antimicrobial properties. nih.govnih.gov The mechanisms of action can be diverse and depend on the specific structure of the compound and the target microorganism. mdpi.com For many antimicrobial agents, the primary modes of action include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, inhibition of nucleic acid synthesis, or interference with protein synthesis by targeting bacterial ribosomes. mdpi.com
The acrylic acid moiety itself can contribute to antimicrobial activity. Polymers containing acrylic acid have been shown to exert an antimicrobial effect, which is thought to result from the creation of a low pH environment that causes cellular stress. researchgate.net This acidic stress can disrupt cytoplasmic pH homeostasis, impede enzyme function, and lead to membrane damage and denaturation of proteins. researchgate.net While specific studies on this compound are lacking, it is plausible that its antimicrobial action could involve a combination of membrane disruption, enzymatic inhibition, and other effects on cellular integrity characteristic of both indole compounds and acrylic acids. nih.govresearchgate.net
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and versatile synthetic methods is crucial for the exploration of the chemical space around the (2E)-3-(1H-indol-2-yl)prop-2-enoic acid scaffold. Current research is focused on the discovery of novel synthetic routes and the application of advanced catalytic systems to improve yield, selectivity, and sustainability.
Classic methods for the synthesis of indole (B1671886) derivatives, such as the Knoevenagel condensation and the Wittig reaction, continue to be refined. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comyoutube.comyoutube.com The Knoevenagel condensation, a reaction between a carbonyl group and an active hydrogen compound, offers a straightforward approach to forming the α,β-unsaturated system of the target molecule. wikipedia.orgsigmaaldrich.com Similarly, the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, provides a predictable route to the desired alkene. masterorganicchemistry.comyoutube.comyoutube.com
More recently, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have emerged as powerful tools for the synthesis of indole acrylic acids. organic-chemistry.orgrsc.orgbeilstein-journals.orgnih.gov The Heck reaction, involving the coupling of an unsaturated halide with an alkene, allows for the direct formation of the carbon-carbon bond between the indole ring and the acrylic acid moiety. organic-chemistry.orgrsc.orgbeilstein-journals.orgnih.gov Researchers are actively exploring new palladium catalysts and ligands to enhance the efficiency and regioselectivity of these reactions, particularly for the functionalization of the indole core. rsc.org The development of catalytic systems that can operate under milder conditions and with lower catalyst loadings is a key area of focus.
Future research in this area will likely involve the development of one-pot synthesis protocols, the use of greener solvents, and the application of biocatalysis to create more sustainable and efficient synthetic routes to this compound and its analogs.
| Synthetic Method | Description | Key Features |
| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com | Forms α,β-unsaturated products; often uses a basic catalyst. wikipedia.orgsigmaaldrich.com |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. masterorganicchemistry.comyoutube.comyoutube.com | Predictable formation of alkenes; allows for chain extension. masterorganicchemistry.com |
| Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgrsc.orgbeilstein-journals.orgnih.gov | Forms C-C bonds directly; offers good stereoselectivity. organic-chemistry.org |
Advanced Analytical Techniques for Metabolomics and Interactomics
Understanding the role of this compound in biological systems requires sophisticated analytical techniques that can detect and quantify the compound and its metabolites in complex matrices. The fields of metabolomics and interactomics are increasingly relying on high-resolution and sensitive methods to elucidate the biological functions of small molecules.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of indole derivatives in biological samples. frontiersin.orgnih.govmdpi.comresearchgate.netnih.gov This technique offers high sensitivity and selectivity, allowing for the quantification of this compound and its metabolites in various tissues and fluids. frontiersin.orgnih.govmdpi.comresearchgate.netnih.gov The development of novel LC-MS/MS methods with improved chromatographic separation and mass spectrometric detection is an ongoing area of research.
Capillary electrophoresis (CE) is another powerful technique for the separation of charged molecules like indole alkaloids. nih.govscilit.comnih.govwikipedia.organalyticaltoxicology.com CE offers high separation efficiency and can be coupled with various detectors, including mass spectrometers, to provide detailed information about the chemical composition of a sample. nih.govscilit.comnih.govwikipedia.organalyticaltoxicology.com
Mass spectrometry imaging (MSI) is an emerging technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. mdpi.commanchester.ac.ukwiley.com This technology can provide valuable insights into the localization of this compound and its metabolites within specific cells or tissues, helping to unravel its biological functions and interactions. mdpi.commanchester.ac.ukwiley.com
Future advancements in this area will likely focus on the integration of multiple analytical platforms to provide a more comprehensive understanding of the metabolome and interactome of this compound.
| Analytical Technique | Principle | Application in Indole Analysis |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of fragmented ions. frontiersin.orgnih.govmdpi.comresearchgate.netnih.gov | Quantification of indole derivatives in biological fluids and tissues. frontiersin.orgnih.govmdpi.comresearchgate.netnih.gov |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. nih.govscilit.comnih.govwikipedia.organalyticaltoxicology.com | Separation of charged indole alkaloids. nih.govscilit.com |
| Mass Spectrometry Imaging (MSI) | Visualization of the spatial distribution of molecules in tissue sections. mdpi.commanchester.ac.ukwiley.com | Mapping the localization of indole compounds within tissues. mdpi.commanchester.ac.ukwiley.com |
Structure-Based Design and Scaffold Optimization for Targeted Applications
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Structure-based drug design and scaffold optimization are key strategies for developing potent and selective therapeutic agents based on the this compound framework.
Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound affect its biological activity. By systematically altering different parts of the molecule, researchers can identify key structural features required for target binding and efficacy.
Scaffold hopping is a computational and synthetic strategy used to identify novel molecular frameworks that retain the biological activity of a known active compound. nih.govrsc.orgresearchgate.netnamiki-s.co.jp This approach can lead to the discovery of new chemical entities with improved pharmacological properties, such as enhanced potency, selectivity, or reduced off-target effects. nih.govrsc.orgresearchgate.netnamiki-s.co.jp For example, replacing the indole core with other heterocyclic systems while maintaining the key pharmacophoric features could lead to the development of novel therapeutics. nih.gov
The design of indole-2-carboxylic acid derivatives as inhibitors of specific enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), highlights the potential of this scaffold in targeted therapies. By optimizing the substituents on the indole ring and the carboxylic acid moiety, researchers can develop highly potent and selective inhibitors for various disease targets.
Future research in this area will likely involve the use of advanced computational tools, such as molecular docking and artificial intelligence, to accelerate the design and optimization of novel this compound derivatives for a wide range of therapeutic applications.
| Design Strategy | Description | Goal |
| Structure-Activity Relationship (SAR) | Investigating how chemical structure modifications affect biological activity. | Identify key structural features for target interaction. |
| Scaffold Hopping | Replacing the core molecular framework with a new one while maintaining activity. nih.govrsc.orgresearchgate.netnamiki-s.co.jp | Discover novel chemical entities with improved properties. nih.govrsc.orgresearchgate.netnamiki-s.co.jp |
| Targeted Inhibitor Design | Optimizing the scaffold to selectively inhibit a specific biological target. | Develop potent and selective therapeutic agents. |
Environmental and Agricultural Applications (e.g., Plant Growth Regulation Mechanisms, Algal Control Strategies)
The structural similarity of this compound to naturally occurring indole derivatives, such as the plant hormone indole-3-acetic acid (IAA), suggests its potential for environmental and agricultural applications.
Plant Growth Regulation Mechanisms: Indole compounds play a critical role in regulating plant growth and development. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net They are known to stimulate root and fruit formation and can activate the plant's immune system against both biotic and abiotic stresses. frontiersin.orgresearchgate.netnih.gov Research into the mechanisms of action of indole derivatives in plants is an active area of investigation. frontiersin.orgresearchgate.netnih.govnih.gov The promotion of plant growth by indole analogs is often linked to their conversion to or interaction with the IAA signaling pathway. nih.gov For instance, some indole derivatives can be metabolized by plants into IAA, thereby influencing growth and development. nih.gov Exploring the potential of this compound as a plant growth regulator or as a tool to study auxin signaling pathways is a promising research direction.
Algal Control Strategies: Harmful algal blooms (HABs) pose a significant threat to aquatic ecosystems. The discovery of natural compounds with algicidal properties is of great interest for the development of environmentally friendly control strategies. Certain indole alkaloids have been shown to inhibit the growth of algae and cyanobacteria. mdpi.com The mechanisms by which these compounds exert their algicidal effects are not fully understood but may involve the disruption of essential cellular processes. Research into the algicidal activity of this compound and its derivatives could lead to the development of novel and selective agents for the control of harmful algal blooms. nih.govnih.govfrontiersin.org Studies have shown that some indole derivatives can inhibit the growth of marine algae, and understanding the molecular mechanisms behind this inhibition is a key area of future research. nih.gov
The exploration of this compound and related compounds in these environmental and agricultural contexts represents a frontier with the potential for significant societal impact.
| Application Area | Potential Role of this compound | Research Focus |
| Plant Growth Regulation | May act as a plant growth regulator or a modulator of auxin signaling. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net | Understanding its mechanism of action and effects on plant development and stress response. frontiersin.orgresearchgate.netnih.govnih.gov |
| Algal Control | Potential as an algicidal agent for controlling harmful algal blooms. mdpi.comnih.govnih.govfrontiersin.org | Investigating its efficacy against different algal species and elucidating its mode of action. mdpi.comnih.gov |
Q & A
What are the common synthetic routes for preparing (2E)-3-(1H-indol-2-yl)prop-2-enoic acid?
Methodological Answer:
The synthesis typically involves a Knoevenagel condensation between indole-2-carbaldehyde and malonic acid derivatives under acidic or basic catalysis. For example, acetic anhydride or piperidine may serve as catalysts, with reflux conditions (80–100°C) in ethanol or toluene . Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the (2E)-isomer. Optimization of molar ratios and reaction time is necessary to suppress side products like (2Z)-isomers or dimerization byproducts .
How is the structural characterization of this compound typically performed?
Methodological Answer:
Multi-spectroscopic techniques are employed:
- NMR : H NMR confirms the (E)-configuration via coupling constants ( for trans-vinylic protons). NMR identifies carbonyl (δ ~170 ppm) and indole aromatic carbons (δ 110–140 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., dimerization via carboxylic acid groups) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks ( or ) .
What preliminary biological activities have been reported for indole-containing acrylic acid derivatives?
Methodological Answer:
Indole-acrylic acid derivatives exhibit enzyme inhibition (e.g., cyclooxygenase-2) and receptor modulation (e.g., serotonin receptors) due to their structural mimicry of endogenous ligands. In vitro assays:
- Binding assays : Surface plasmon resonance (SPR) quantifies affinity () for targets like tryptophan hydroxylase .
- Antimicrobial screens : MIC (minimum inhibitory concentration) tests against Gram-positive bacteria (e.g., S. aureus) show activity at 10–50 µM .
How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?
Methodological Answer:
Key optimizations include:
- Catalyst screening : Replace traditional bases with organocatalysts (e.g., L-proline) to enhance stereoselectivity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of indole precursors but may require lower temperatures to avoid decomposition .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and increases yield by 15–20% .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
What analytical strategies resolve contradictions in spectroscopic data for complex indole-acrylic acid derivatives?
Methodological Answer:
Contradictions (e.g., ambiguous NOE signals or shifts) require:
- 2D NMR : HSQC and HMBC correlate protons with carbons to resolve overlapping signals in crowded aromatic regions .
- Isotopic labeling : -labeling of the indole nitrogen clarifies hydrogen-bonding interactions in X-ray structures .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify experimental data .
What are the challenges in establishing structure-activity relationships (SAR) for this compound?
Methodological Answer:
Challenges include:
- Functional group interplay : The indole NH and carboxylic acid groups may engage in conflicting interactions (e.g., hydrogen bonding vs. electrostatic repulsion) with targets .
- Stereochemical sensitivity : Minor (2Z)-isomer contamination (≤5%) can skew bioactivity results, necessitating rigorous HPLC purification .
- Biological assay variability : Standardize assays (e.g., fixed pH and ionic strength) to isolate compound-specific effects from environmental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
